4-Deoxypyridoxine hydrochloride

Catalog No.
S579818
CAS No.
148-51-6
M.F
C8H12ClNO2
M. Wt
189.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Deoxypyridoxine hydrochloride

CAS Number

148-51-6

Product Name

4-Deoxypyridoxine hydrochloride

IUPAC Name

5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol;hydrochloride

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

InChI

InChI=1S/C8H11NO2.ClH/c1-5-7(4-10)3-9-6(2)8(5)11;/h3,10-11H,4H2,1-2H3;1H

InChI Key

QZKKOQQIVLXUEI-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,4-Dimethyl-3-hydroxy-5-hydroxymethylpyridine Hydrochloride; 4-Deoxypyridoxine Hydrochloride; 3-Hydroxy-5-hydroxymethyl-2,4-dimethylpyridine Hydrochloride; 4-Deoxypyridoxol Hydrochloride; 5-Hydroxy-4,6-dimethyl-3-pyridinemethanol Hydrochloride; 4-De

Canonical SMILES

CC1=C(C(=NC=C1CO)C)O.Cl

The exact mass of the compound 4-Deoxypyridoxine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61770. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Vitamin B 6 - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Deoxypyridoxine hydrochloride (CAS 148-51-6) is a highly water-soluble, stable structural analog of vitamin B6 that functions as a targeted competitive antagonist. Lacking the 4'-hydroxyl group necessary for phosphorylation into the active coenzyme pyridoxal 5'-phosphate (PLP), it acts as a direct competitive inhibitor of pyridoxal kinase (PDXK) and a functional antagonist of PLP-dependent enzymes such as sphingosine-1-phosphate lyase (S1PL) [1]. Supplied as a hydrochloride salt, it ensures rapid dissolution in aqueous media and physiological buffers, making it a highly reproducible chemical probe for in vitro and in vivo models requiring controlled PLP depletion without the use of reactive hydrazine compounds .

Relying on generic vitamin B6 antagonists like isoniazid or aminooxyacetic acid (AOAA) often compromises experimental integrity due to their mechanism of action. These generic substitutes act as non-specific carbonyl scavengers, forming hydrazones or oximes with any available aldehyde, leading to widespread off-target metabolic disruption and high cellular toxicity [1]. In contrast, 4-deoxypyridoxine hydrochloride is a structural analog that competitively binds the active site of target enzymes like PDXK. This structural specificity prevents the indiscriminate chemical reactivity seen with generic scavengers, allowing researchers to isolate the exact phenotypic effects of PLP-dependent enzyme inhibition with much higher fidelity and lower baseline toxicity [2].

Intracellular Sphingosine-1-Phosphate (S1P) Accumulation via S1PL Antagonism

4-Deoxypyridoxine hydrochloride serves as a potent functional antagonist of the PLP-dependent enzyme sphingosine-1-phosphate lyase (S1PL). Compared to untreated baselines, administration of 4-deoxypyridoxine induces a 3-fold increase in intracellular sphingosine-1-phosphate levels by blocking its irreversible degradation into hexadecenal and phosphoethanolamine [1]. This provides a highly quantifiable method for driving S1P accumulation in vitro without relying on complex genetic knockdowns, making it a highly effective choice for rapid pharmacological screening.

Evidence DimensionIntracellular S1P concentration
Target Compound Data3-fold increase in intracellular S1P
Comparator Or BaselineUntreated baseline (normal S1P degradation)
Quantified Difference300% elevation of S1P levels
ConditionsIn vitro cellular assay (HPAEC cells) measuring S1PL inhibition

This highly specific accumulation allows researchers to reliably study S1P-mediated cell motility and signaling without the permanent alterations of genetic silencing.

Aqueous Solubility and Dosing Reproducibility vs. Free Base

For in vivo dosing and cell culture media formulation, the salt form of a chemical probe dictates its processability. 4-Deoxypyridoxine hydrochloride is freely soluble in water, achieving concentrations exceeding 50 mg/mL, whereas the free base form exhibits significantly lower aqueous solubility and often requires organic co-solvents like DMSO . The hydrochloride salt ensures complete dissolution in physiological buffers at neutral pH, eliminating precipitation risks and ensuring precise, reproducible dosing in biological assays .

Evidence DimensionAqueous solubility
Target Compound DataFreely soluble (>50 mg/mL in water)
Comparator Or Baseline4-Deoxypyridoxine free base (poorly soluble in water)
Quantified DifferenceElimination of organic co-solvent requirements
ConditionsStandard aqueous buffer formulation at standard temperature and pressure

Procuring the hydrochloride salt guarantees seamless integration into aqueous workflows, preventing solvent-induced artifacts in sensitive cellular assays.

Targeted PDXK Inhibition vs. Non-Specific Scavengers

While generic antagonists like isoniazid chemically neutralize circulating PLP, 4-deoxypyridoxine hydrochloride acts upstream by competitively inhibiting pyridoxal kinase (PDXK), the enzyme responsible for synthesizing PLP. Studies in acute myeloid leukemia (AML) models demonstrated that treatment with 4-deoxypyridoxine hydrochloride effectively blocked PDXK, disrupting PLP-dependent ALAS1 function and synergizing with ABT-199 to induce apoptosis [1]. This targeted enzymatic blockade avoids the broad cytotoxicity of reactive hydrazine compounds, providing a cleaner mechanism for metabolic disruption [2].

Evidence DimensionMechanism of PLP antagonism
Target Compound DataCompetitive active-site inhibition of PDXK
Comparator Or BaselineIsoniazid (indiscriminate hydrazone formation with aldehydes)
Quantified DifferencePreservation of non-target aldehyde integrity
ConditionsMetabolic profiling in PLP-dependent AML models

Selecting a structural analog over a chemical scavenger ensures that observed phenotypic changes are genuinely driven by PLP depletion rather than off-target chemical toxicity.

Sphingolipid Metabolism and S1P Signaling Research

Utilized to pharmacologically inhibit S1P lyase, driving a 3-fold intracellular S1P accumulation to study its role in cell motility, apoptosis, and immune cell trafficking without requiring genetic knockdowns [1].

Targeted Sensitization in Oncology Models

Applied in leukemia (e.g., AML) research to competitively inhibit pyridoxal kinase (PDXK), disrupting PLP-dependent heme biosynthesis (via ALAS1) and synergizing with apoptosis-inducing therapeutics like ABT-199 [2].

Standardized In Vivo Vitamin B6 Deficiency Modeling

Procured as a highly water-soluble dietary additive or injectable to reliably and reproducibly induce controlled Vitamin B6 deficiency in animal models, avoiding the off-target toxicity associated with hydrazine-based chemical scavengers .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

189.0556563 Da

Monoisotopic Mass

189.0556563 Da

Heavy Atom Count

12

UNII

P9QAN95HHX

Related CAS

61-67-6 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Anti-Inflammatory Agents

Pictograms

Irritant

Irritant

Other CAS

148-51-6

Wikipedia

4-desoxypyridoxine hydrochloride

Dates

Last modified: 08-15-2023

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